molecular formula C9H11LiO5S B13493405 Lithium(1+) ion 2,3,6-trimethoxybenzene-1-sulfinate

Lithium(1+) ion 2,3,6-trimethoxybenzene-1-sulfinate

Katalognummer: B13493405
Molekulargewicht: 238.2 g/mol
InChI-Schlüssel: IXURAQNHVCEDBA-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium(1+) ion 2,3,6-trimethoxybenzene-1-sulfinate is a chemical compound that combines lithium ions with 2,3,6-trimethoxybenzene-1-sulfinate

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 2,3,6-trimethoxybenzene-1-sulfinate typically involves the reaction of 2,3,6-trimethoxybenzenesulfonic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete reaction and high yield of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality of the product. The final product is often purified using techniques such as recrystallization or chromatography to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

Lithium(1+) ion 2,3,6-trimethoxybenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various sulfonates, sulfinates, and substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Lithium(1+) ion 2,3,6-trimethoxybenzene-1-sulfinate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.

    Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of lithium(1+) ion 2,3,6-trimethoxybenzene-1-sulfinate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to lithium(1+) ion 2,3,6-trimethoxybenzene-1-sulfinate include:

Uniqueness

This compound is unique due to its specific combination of lithium ions and the 2,3,6-trimethoxybenzene-1-sulfinate moietyThe presence of lithium ions can enhance the compound’s reactivity and interaction with biological systems, making it a valuable tool in various scientific and industrial applications .

Eigenschaften

Molekularformel

C9H11LiO5S

Molekulargewicht

238.2 g/mol

IUPAC-Name

lithium;2,3,6-trimethoxybenzenesulfinate

InChI

InChI=1S/C9H12O5S.Li/c1-12-6-4-5-7(13-2)9(15(10)11)8(6)14-3;/h4-5H,1-3H3,(H,10,11);/q;+1/p-1

InChI-Schlüssel

IXURAQNHVCEDBA-UHFFFAOYSA-M

Kanonische SMILES

[Li+].COC1=C(C(=C(C=C1)OC)S(=O)[O-])OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.